Inositol 1,3,4,5-tetrakisphosphate

Catalog No.
S593318
CAS No.
102850-29-3
M.F
C6H16O18P4
M. Wt
500.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Inositol 1,3,4,5-tetrakisphosphate

CAS Number

102850-29-3

Product Name

Inositol 1,3,4,5-tetrakisphosphate

IUPAC Name

[(1S,2S,4S,5R)-2,4-dihydroxy-3,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate

Molecular Formula

C6H16O18P4

Molecular Weight

500.08 g/mol

InChI

InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2-,3?,4-,5+,6?/m0/s1

InChI Key

CIPFCGZLFXVXBG-FTSGZOCFSA-N

SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O

Synonyms

inositol 1,3,4,5-tetrakisphosphate, inositol-1,3,4,5-tetrakisphosphate, inositol-1,3,4,5-tetrakisphosphate, D-isomer, inositol-1,3,4,5-tetrakisphosphate, DL-isomer, inositol-1,3,4,5-tetraphosphate, Ins(1,3,4,5)P(4), Ins(1,3,4,5)P4, Ins-1,3,4,5-P4, myo-inositol-1,3,4,5-tetrakisphosphate

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O

IP4 and Calcium Signaling:

IP4 is a product of the phosphorylation of another crucial signaling molecule, Inositol 1,4,5-trisphosphate (IP3), by the enzyme Inositol 1,4,5-trisphosphate 3-kinase (IP3 3K) . Both IP3 and IP4 act as second messengers, relaying signals within the cell. While IP3 primarily triggers the release of Ca²⁺ from intracellular stores, IP4 is thought to play a role in regulating Ca²⁺ entry from the extracellular environment . This suggests a potential role for IP4 in fine-tuning cellular Ca²⁺ signaling, a process crucial for diverse functions like muscle contraction, neurotransmission, and cell proliferation.

IP4 and Platelet Function:

Recent research suggests IP4 might play a role in regulating platelet activation and thrombosis, the formation of blood clots. Studies have shown that inhibiting the enzyme responsible for IP4 production (IP3 3K) can reduce platelet aggregation and thrombus formation . This suggests IP4 might be a potential therapeutic target for developing antithrombotic drugs to prevent blood clots.

IP4 and Other Cellular Processes:

While research is still ongoing, IP4 has been implicated in various other cellular processes, including:

  • Cell growth and differentiation
  • Brain development and function
  • Regulation of gene expression

Inositol 1,3,4,5-tetrakisphosphate is a polyphosphorylated inositol compound, specifically a second messenger involved in various cellular signaling pathways. Its chemical formula is C6H16O18P4C_6H_{16}O_{18}P_4 with a molecular weight of approximately 500.0755 g/mol . This compound plays a crucial role in mediating calcium ion entry through the plasma membrane and mobilizing intracellular calcium by acting synergistically with inositol 1,4,5-trisphosphate. It is synthesized from inositol 1,4,5-trisphosphate through the action of specific kinases and is involved in the regulation of numerous physiological processes .

IP4 functions as a second messenger within cells. In response to various stimuli, IP3 is produced, which can trigger the release of calcium from the endoplasmic reticulum. IP4 can further enhance this process by directly activating calcium channels in the plasma membrane, allowing calcium to enter the cell from the outside []. This coordinated action of IP3 and IP4 helps maintain proper calcium levels within the cell, which is crucial for many cellular processes such as muscle contraction, neurotransmission, and gene expression [].

  • Phosphorylation Reaction:
    Adenosine triphosphate+myo Inositol 1 4 5 trisphosphateADP+myo Inositol 1 3 4 5 tetrakisphosphate\text{Adenosine triphosphate}+\text{myo Inositol 1 4 5 trisphosphate}\rightarrow \text{ADP}+\text{myo Inositol 1 3 4 5 tetrakisphosphate}
  • Dephosphorylation Reaction:
    myo Inositol 1 3 4 5 tetrakisphosphate+WaterInositol 1 3 4 trisphosphate+Phosphate\text{myo Inositol 1 3 4 5 tetrakisphosphate}+\text{Water}\rightarrow \text{Inositol 1 3 4 trisphosphate}+\text{Phosphate}

These reactions highlight its role in converting between different forms of inositol phosphates through the actions of various kinases and phosphatases .

Inositol 1,3,4,5-tetrakisphosphate has significant biological functions:

  • Calcium Signaling: It mediates calcium ion influx into cells and regulates intracellular calcium levels.
  • Platelet Activation: In activated platelets, it modulates signaling pathways that influence aggregation and secretion processes .
  • Cell Growth and Differentiation: It plays a role in regulating cellular growth and differentiation by interacting with various signaling proteins and pathways .

The synthesis of inositol 1,3,4,5-tetrakisphosphate can occur through enzymatic pathways:

  • From Inositol 1,4,5-Trisphosphate: The enzyme inositol trisphosphate kinase catalyzes the phosphorylation of inositol 1,4,5-trisphosphate to form inositol 1,3,4,5-tetrakisphosphate.
  • In Vivo Synthesis: It can also be synthesized from higher-order inositol phosphates such as inositol pentakisphosphate by specific kinases that add phosphate groups at designated positions on the inositol ring .

Inositol 1,3,4,5-tetrakisphosphate has various applications:

  • Research Tool: It is used extensively in biochemical research to study signal transduction pathways and calcium signaling mechanisms.
  • Potential Therapeutic Role: Due to its involvement in cell signaling and regulation of physiological functions, it has potential therapeutic implications for diseases related to calcium dysregulation and cellular signaling disorders .

Studies have shown that inositol 1,3,4,5-tetrakisphosphate interacts with several proteins involved in signal transduction:

  • RASA3/GAP1 IP4BP: It competes with phosphatidylinositol (3,4,5)-trisphosphate for binding to proteins containing pleckstrin-homology domains. This interaction modulates downstream signaling pathways related to platelet activation .
  • ORAI1 Channels: Increased levels of this compound can inhibit ORAI1 channel function involved in store-operated calcium entry (SOCE) mechanisms .

These interactions underscore its significance as a regulatory molecule within complex signaling networks.

Inositol 1,3,4,5-tetrakisphosphate shares structural similarities with other polyphosphorylated inositols. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureUnique Features
Inositol 1,4,5-trisphosphateC6H15O10P3Precursor to Inositol 1,3,4,5-tetrakisphosphate
Inositol hexakisphosphateC6H18O24P6Contains six phosphate groups; involved in cell signaling
Inositol pentakisphosphateC6H17O21P5Precursor for higher-order phosphates; regulates multiple cellular functions
Inositol 1-phosphateC6H13O9PSimpler structure; less involved in complex signaling than tetrakisphosphate

IP3 3-Kinase Isoforms: Catalytic Specificity and Subcellular Localization Patterns

Tissue-Specific Expression of ITPKA, ITPKB, and ITPKC Paralogs

The three IP3K isoforms—ITPKA, ITPKB, and ITPKC—exhibit divergent expression profiles across tissues, reflecting their specialized roles in cellular signaling. ITPKA is predominantly expressed in neuronal tissues and certain cancers, such as lung adenocarcinoma (LUAD), where its overexpression correlates with advanced disease stages and poor prognosis [2]. In contrast, ITPKB is ubiquitously expressed in mammalian cells, with particularly high activity in immune cells, where it regulates B cell survival and hematopoietic stem cell homeostasis [1] [3]. ITPKC, the least characterized isoform, is enriched in tissues with specialized cellular structures, including multiciliated epithelia (e.g., trachea), microvilli-rich brush borders (e.g., intestinal and renal proximal tubule cells), and sperm flagella [4].

IP3K IsoformTissue SpecificitySubcellular LocalizationFunctional Implications
ITPKANeuronal, LUADNucleus, plasma membranePromotes EMT, cancer metastasis [2]
ITPKBUbiquitousNucleocytoplasmic, cortical actinModulates calcium signaling, immune cell function [1] [3]
ITPKCCiliated/microvillar tissuesMulticilia, brush bordersLinked to structural specialization [4]

The nuclear-cytoplasmic shuttling of ITPKB, governed by a nuclear export signal ((134)LQRELQNVQV) and nuclear localization sequence ((129)RKLR), ensures its dynamic involvement in compartment-specific calcium signaling [1]. This regulatory mechanism allows ITPKB to influence processes ranging from immune cell development to neuronal apoptosis [3].

Calcium/Calmodulin-Dependent Activation Mechanisms of IP3 3-Kinases

IP3K activity is tightly regulated by calcium/calmodulin (Ca²⁺/CaM) complexes, which bind to conserved motifs within the kinase domains. For ITPKB, Ca²⁺/CaM binding enhances its catalytic efficiency, enabling the phosphorylation of inositol 1,4,5-trisphosphate (IP₃) to IP₄ [1] [3]. Structural studies have identified a 1-8-14 CaM-binding motif within the suppressor domain of IP3 receptors, which is essential for conformational changes required for channel activation [6]. While direct evidence for analogous motifs in IP3Ks remains limited, the regulatory interplay between Ca²⁺/CaM and IP3Ks is evident in their ability to modulate Ras-Erk signaling and PI3K/Akt/mTOR pathways [3]. For example, ITPKB-generated IP₄ regulates Rasa3 distribution, thereby fine-tuning Ras-Erk activity in B cells [3].

Cross-Pathway Integration with Higher-Order Inositol Polyphosphate Synthesis

Metabolic Channeling to Inositol Pyrophosphate Derivatives

IP₄ serves as a metabolic hub for synthesizing inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (5-IP₇), through sequential phosphorylation steps. Inositol hexakisphosphate kinase (IP6K) phosphorylates IP₆ to generate 5-IP₇, a molecule with high-energy phosphoanhydride bonds [7]. This metabolite inhibits synaptotagmin-dependent exocytosis by binding to synaptotagmin 1 (Syt1) with high affinity, thereby suppressing Ca²⁺-mediated synaptic vesicle fusion [7]. The channeling of IP₄ into pyrophosphate synthesis underscores its role in regulating vesicular trafficking and cellular energetics.

Feedback Inhibition by Downstream Inositol Pentakisphosphate Isomers

While the provided literature does not explicitly describe feedback inhibition of IP3Ks by inositol pentakisphosphate (IP₅) isomers, metabolic logic suggests potential regulatory nodes. For instance, IP₅ derivatives like IP₆ and IP₇ could modulate upstream kinases or phosphatases through competitive binding or allosteric effects. In PC12 cells and hippocampal neurons, IP₇ overexpression reduces neurotransmitter release, implying a broader role in metabolic homeostasis [7]. Further studies are needed to elucidate whether IP₅ isomers directly inhibit IP3K activity or indirectly influence IP₄ levels through compartment-specific interactions.

Physical Description

Solid

XLogP3

-8.1

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

10

Exact Mass

499.92871165 g/mol

Monoisotopic Mass

499.92871165 g/mol

Heavy Atom Count

28

UNII

XK67P86535

Other CAS

102850-29-3

Dates

Modify: 2023-08-15

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